Hélioxanthine

Vue d'ensemble

Description

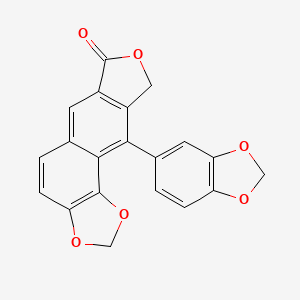

Helioxanthin is a natural product that has been demonstrated to suppress the gene expression of human hepatitis B virus . It has a molecular formula of C20H12O6 .

Synthesis Analysis

Arylnaphthalene lignan lactones, which include helioxanthin, are synthesized from phenylalanine or tyrosine. They are condensed to form bicyclic diphenyl furofurans. Reductive ring opening and oxidative cyclization then deliver dibenzylbutyrolactones. The final intramolecular Friedel–Crafts type cyclization produces arylnaphthalene lignan lactones .

Molecular Structure Analysis

The molecular structure of Helioxanthin consists of two arylpropanoid units. It is classified as Type I and Type II based on the relative position of lactone and the aryl substituents . The molecular weight of Helioxanthin is 348.31 .

Physical And Chemical Properties Analysis

Helioxanthin has a density of 1.5±0.1 g/cm^3, a boiling point of 622.5±55.0 °C at 760 mmHg, and a flash point of 277.1±31.5 °C. It has 6 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Applications De Recherche Scientifique

Différenciation Ostéogénique

L'hélioxanthine a été démontrée pour induire la différenciation ostéogénique des cellules préostéoblastiques et mésenchymateuses . Cela signifie qu'elle peut stimuler ces cellules à se différencier en cellules formant des os, ce qui est un processus crucial dans la régénération osseuse et la guérison.

Traitement des Cellules Souches de la Pulpe Dentaire (CSDP)

Les dérivés de l'this compound ont été utilisés pour traiter les cellules souches de la pulpe dentaire (CSDP) afin d'améliorer leur différenciation ostéogénique . Les CSDP ont une forte capacité proliférative et un potentiel de différenciation multilinéaire, ce qui en fait un excellent candidat pour les applications de médecine régénérative.

Guérison des Fractures

La recherche a montré que les CSDP traitées avec un dérivé de l'this compound peuvent faciliter la guérison des fractures . Dans un modèle de fracture de souris, il a été constaté que les CSDP transplantées traitées avec un dérivé de l'this compound étaient localisées au niveau des sites de fracture et favorisaient directement la guérison des fractures .

Régénération Osseuse

L'this compound a été utilisée en conjonction avec la technologie des feuilles cellulaires pour la régénération osseuse . Dans une étude, il a été démontré que les conditions ostéogéniques avec l'this compound induisent la différenciation ostéogénique des CSDP plus efficacement que celles sans this compound et celles avec la protéine morphogénétique osseuse-2 .

Traitement des Défauts Osseux

Des dérivés de l'this compound ont été utilisés pour traiter des cellules souches de la pulpe dentaire humaine, qui ont ensuite été utilisées pour le traitement de défauts osseux . Cette approche s'est avérée prometteuse pour traiter les défauts osseux sévères, tels que les fractures, les cancers et les anomalies congénitales.

Méthode de Guérison Osseuse Sans Échafaudage

La transplantation de feuilles de CSDP traitées avec de l'this compound est une méthode de guérison osseuse sans échafaudage pratique . Cette méthode a été démontrée pour régénérer avec succès l'os in vivo sans l'utilisation d'échafaudages ou de facteurs de croissance .

Mécanisme D'action

Target of Action

Helioxanthin primarily targets the Hepatitis B Virus (HBV) and has been shown to inhibit the replication of a number of viruses . It suppresses both HBV RNA and protein expression, as well as DNA replication of both wild-type and 3TC-resistant virus . It also inhibits the activity of all HBV promoters by decreasing the binding of hepatocyte nuclear factor 4 (HNF-4), HNF-3, and fetoprotein factor to the precore/core promoter enhancer II region .

Mode of Action

Helioxanthin interacts with its targets by posttranscriptionally down-regulating critical transcription factors in HBV-producing cells, thus diminishing HBV promoter activity and blocking viral gene expression and replication . This mechanism is unique and different from other anti-HBV compounds previously described .

Biochemical Pathways

Helioxanthin affects the EGFR/ERK/c-fos signaling pathway. It downregulates this pathway to inhibit COX-2 level and activates the cyclin-dependent kinase inhibitor (p27) to further induce G2/M cell cycle arrest . This leads to the suppression of gene expression of human hepatitis B virus .

Pharmacokinetics

It’s known that the compound exhibits potent anti-hbv activity with little cytotoxicity . More research is needed to fully understand the ADME properties of Helioxanthin and their impact on its bioavailability.

Result of Action

The result of Helioxanthin’s action is the effective inhibition of HBV replication. It suppresses both HBV RNA and protein expression, as well as DNA replication of both wild-type and 3TC-resistant virus .

Action Environment

The action environment of Helioxanthin is primarily within HBV-producing cells. The compound exhibits a greater cytotoxic effect in HBV-harbouring cells than virus-free parental cells

Orientations Futures

Helioxanthin has shown significant potential in the field of bone regenerative medicine. Research has demonstrated that Helioxanthin-induced dental pulp stem cells (DPSCs) can be used for bone regeneration. The transplantation of DPSC sheets treated with Helioxanthin is a convenient scaffold-free method of bone healing .

Propriétés

IUPAC Name |

10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBRYHUFFFYTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172321 | |

| Record name | Helioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18920-47-3 | |

| Record name | Helioxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

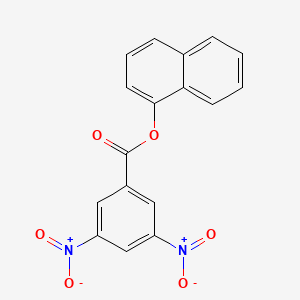

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Helioxanthin and where is it found?

A1: Helioxanthin is an aryltetralin lignan lactone naturally occurring in various plant species, including Taiwania cryptomerioides Hayata [, , ], Justicia neesii Ramamoorthy [], and Acanthopanax chiisanensis [, ].

Q2: What are the primary biological activities of Helioxanthin?

A2: Helioxanthin exhibits promising antiviral [, , , , , ], anticancer [], and insecticidal activities []. It also demonstrates the ability to induce osteogenic differentiation, particularly in human dental pulp stem cells (DPSCs) [, , , ].

Q3: How does Helioxanthin exert its anticancer effect against oral cancer cells?

A3: [] Helioxanthin inhibits the proliferation of oral squamous cell carcinoma cells by downregulating the EGFR/ERK/c-fos signaling pathway, which leads to the inhibition of COX-2 levels. Furthermore, it activates the cyclin-dependent kinase inhibitor (p27), inducing G2/M cell cycle arrest.

Q4: What is the mechanism of action of Helioxanthin against Hepatitis B Virus (HBV)?

A4: [, , , ] Helioxanthin demonstrates a unique antiviral mechanism against HBV. It inhibits viral replication by:

Q5: Can you explain the insecticidal activity of Helioxanthin?

A5: [] Helioxanthin displays significant insecticidal activity, particularly against Aedes aegypti larvae. This activity is attributed to its accumulation in the insect's gastric cecum and midgut. This accumulation causes:

Q6: Has Helioxanthin shown potential in bone regeneration?

A6: [, , , ] Yes, Helioxanthin, particularly a derivative known as TH (4-(4-methoxyphenyl)pyrido[40,30:4,5]thieno[2,3-b]pyridine-2-carboxamide), demonstrates significant potential in bone regeneration. It enhances the osteogenic differentiation of DPSCs, including those derived from elderly patients. In vivo studies using mouse models have shown that TH-treated DPSC sheets effectively promote bone formation in calvarial defects and fracture healing.

Q7: What is known about the structure of Helioxanthin?

A7: [, , , ] Helioxanthin is an aryltetralin lignan lactone.

Q8: Have any Helioxanthin analogs been synthesized and what are their activities?

A8: [, ] Yes, several Helioxanthin analogs have been synthesized and evaluated for their antiviral activities. Notably, some analogs, such as compound HE-145-111, show potent anti-HBV activity by suppressing the HBV core promoter activity in a liver-specific manner []. Another analog, 8-1, exhibits significant anti-HBV activity with low cytotoxicity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B1672961.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)

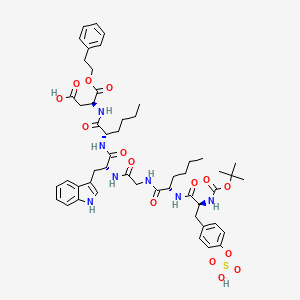

![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)

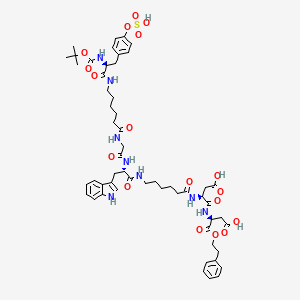

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1672977.png)

![N-[(R)-1-[4-(4-Methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]-2-aminoacetamide](/img/structure/B1672978.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)

![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)

![N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide](/img/structure/B1672983.png)